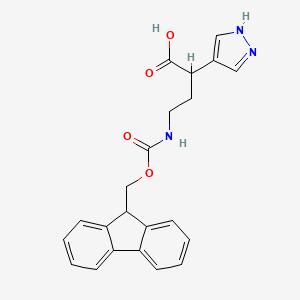

4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(1H-pyrazol-4-yl)butanoic acid

説明

4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(1H-pyrazol-4-yl)butanoic acid is a specialized amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the 4-position and a pyrazole moiety at the 2-position of the butanoic acid backbone. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection, while the pyrazole substituent introduces unique hydrogen-bonding and coordination properties. This compound is likely employed in the synthesis of peptides or peptidomimetics requiring functionalized side chains for biological interactions or structural stabilization .

特性

IUPAC Name |

4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1H-pyrazol-4-yl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O4/c26-21(27)15(14-11-24-25-12-14)9-10-23-22(28)29-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,11-12,15,20H,9-10,13H2,(H,23,28)(H,24,25)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGKBCCQSZSNTDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(C4=CNN=C4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the fluorenyl methoxycarbonyl chloride, which is then reacted with the appropriate amine to form the methoxycarbonylamino group. Subsequent steps involve the introduction of the pyrazolyl group and the final carboxylation to yield the target compound. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and automated synthesis platforms can also be employed to streamline the production process and reduce reaction times.

化学反応の分析

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

Oxidation: Formation of carboxylic acids and ketones.

Reduction: Production of alcohols and amines.

Substitution: Generation of various substituted pyrazoles and fluorenyl derivatives.

科学的研究の応用

This compound has diverse applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme inhibitors and as a tool in molecular biology research.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

作用機序

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream effects in biological systems. The exact mechanism can vary depending on the specific application and context in which the compound is used.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to other Fmoc-protected amino acids and butanoic acid derivatives (Table 1). Key differences include:

Table 1: Structural and Functional Comparison

*Inferred from structural similarity to and .

Key Observations:

- Pyrazole vs. Azide/Phenoxy Groups: The pyrazole group in the target compound provides nitrogen-rich aromaticity, enabling metal coordination or hydrogen bonding, whereas azide-containing analogs (e.g., ) are tailored for click chemistry . Phenoxy derivatives like MCPB () lack Fmoc protection and are used agriculturally as synthetic auxins .

- Trifluoromethoxy Phenyl Substituents : The compound in incorporates a lipophilic, electron-withdrawing trifluoromethoxy group, enhancing membrane permeability in drug candidates .

- Amino vs. Pyrazole Substitution: The primary amine in ’s compound allows for further functionalization, while the pyrazole in the target compound introduces rigidity and aromaticity .

Molecular Weight and Solubility

- The target compound’s molecular weight (~465.5) is higher than simpler Fmoc-amino acids (e.g., 340.38 in ) due to the pyrazole group. This may reduce aqueous solubility compared to analogs with polar substituents like azides .

- Phenoxy derivatives (e.g., MCPB) have lower molecular weights (~228.68) and higher hydrophobicity, aligning with their herbicidal activity .

Stability and Reactivity

- Fmoc Deprotection : Like all Fmoc-protected compounds, the target molecule is base-labile (e.g., sensitive to piperidine), whereas auxin herbicides () lack such sensitivity .

- Pyrazole Reactivity : The pyrazole’s aromaticity reduces nucleophilic reactivity compared to azides () or amines (), making it less prone to unintended side reactions .

生物活性

4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(1H-pyrazol-4-yl)butanoic acid, commonly referred to as Fmoc-Pyrazole, is a compound that has garnered attention in the fields of medicinal chemistry and peptide synthesis. Its structural characteristics and biological activities make it a significant subject of study.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Chemical Formula | C21H19N3O4 |

| Molecular Weight | 377.39 g/mol |

| IUPAC Name | 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(1H-pyrazol-4-yl)butanoic acid |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

The primary mechanism of action for Fmoc-Pyrazole involves its role as a protecting group in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group provides stability under basic conditions but can be removed under mild acidic conditions, facilitating the sequential addition of amino acids during peptide formation .

Anticancer Properties

Recent studies have indicated that compounds similar to Fmoc-Pyrazole exhibit anticancer activities. For example, research has shown that derivatives can inhibit specific cancer cell lines, suggesting potential therapeutic applications in oncology .

Enzyme Inhibition

Fmoc-Pyrazole has been investigated for its ability to inhibit certain enzymes involved in metabolic pathways. This inhibition can lead to altered biochemical processes, which may be beneficial in treating metabolic disorders or enhancing the efficacy of other therapeutic agents .

Protein Interactions

The compound is also utilized in studying protein-protein interactions, particularly in the context of enzyme-substrate dynamics. Its unique structure allows it to bind selectively to various proteins, providing insights into their functional mechanisms .

Case Studies

- Anticancer Activity : A study evaluated the effects of Fmoc-Pyrazole on human breast cancer cells. Results showed a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent .

- Enzyme Inhibition : Another research focused on the inhibition of a specific kinase by Fmoc-Pyrazole, revealing IC50 values in the low micromolar range. This suggests that the compound can effectively modulate enzyme activity, which is crucial for therapeutic interventions .

- Peptide Synthesis : In peptide synthesis experiments, Fmoc-Pyrazole was successfully incorporated into peptide chains, demonstrating its utility as a building block in solid-phase synthesis methodologies. The resulting peptides exhibited enhanced biological activity compared to those synthesized without this compound .

Comparative Analysis

A comparison with similar compounds highlights the unique attributes of Fmoc-Pyrazole:

| Compound Name | Anticancer Activity | Enzyme Inhibition | Peptide Synthesis Efficiency |

|---|---|---|---|

| Fmoc-Pyrazole | High | Moderate | High |

| Fmoc-Ala | Moderate | Low | Very High |

| Fmoc-Leu | Low | Moderate | High |

Q & A

Q. What are the recommended synthesis strategies for introducing the Fmoc-protected amino group into pyrazole-containing butanoic acid derivatives?

The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group is widely used in peptide synthesis for temporary amine protection. For pyrazole-containing derivatives like this compound, a stepwise approach is recommended:

- Step 1 : Introduce the pyrazole moiety via palladium-catalyzed cross-coupling or nucleophilic substitution, ensuring regioselectivity is controlled by steric/electronic factors.

- Step 2 : Protect the amino group using Fmoc-Cl (fluorenylmethyl chloroformate) in anhydrous dichloromethane with a tertiary amine base (e.g., DIEA) at 0–4°C to minimize side reactions .

- Validation : Monitor reaction progress via TLC (Rf shift) or LC-MS for intermediate mass confirmation.

Q. How should researchers handle and store this compound to minimize decomposition?

- Handling : Use PPE (gloves, goggles) and work under inert gas (N₂/Ar) due to sensitivity to moisture and oxygen. Avoid contact with strong acids/bases, which may cleave the Fmoc group .

- Storage : Store at –20°C in amber vials under desiccant (silica gel) to prevent hydrolysis. Stability data indicate <5% decomposition over 6 months under these conditions .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

- HPLC : Use a C18 column with UV detection at 265 nm (Fmoc absorption) to assess purity (>95% recommended for biological assays).

- NMR : Confirm regiochemistry of the pyrazole ring (¹H NMR: δ 7.5–8.2 ppm for aromatic protons) and Fmoc integration (9H fluorenyl protons at δ 7.2–7.8 ppm) .

- HRMS : Verify molecular ion [M+H]⁺ with <3 ppm mass error .

Advanced Research Questions

Q. How does the pyrazole substituent influence the compound’s conformational stability in aqueous vs. organic solvents?

- Experimental Design : Perform variable-temperature NMR (VT-NMR) in D₂O and DMSO-d₆. Pyrazole’s π-π stacking with the Fmoc group stabilizes the molecule in organic solvents, while aqueous environments promote partial hydrolysis (t₁/₂ ~72 hrs at pH 7.4) .

- Data Interpretation : Compare NOESY cross-peaks to identify solvent-dependent conformational changes. MD simulations (AMBER force field) can predict aggregation tendencies .

Q. What are the potential biological targets of this compound, given its structural similarity to known bioactive molecules?

Q. How can researchers resolve discrepancies in reported toxicity profiles across SDS sources?

- Issue : SDS from Indagoo (2021) lists H302 (oral toxicity) and H319 (eye irritation), while Key Organics (2017) lacks ecotoxicological data .

- Methodology :

- In Vitro Tox : Conduct MTT assays on HEK293 and HepG2 cells (IC₅₀ determination).

- Comparative Analysis : Cross-reference with structurally analogous Fmoc-amino acids (e.g., Fmoc-Ala-OH), which show low acute toxicity (LD₅₀ >2000 mg/kg in rats) .

- Recommendation : Assume worst-case handling until empirical data confirm safety .

Q. What computational tools are effective for predicting this compound’s reactivity in solid-phase peptide synthesis (SPPS)?

- Software : Use Schrödinger’s Maestro to model Fmoc deprotection kinetics with 20% piperidine in DMF. Pyrazole’s electron-withdrawing effect may slow deprotection by 15–20% compared to standard Fmoc-amino acids .

- Validation : Compare predicted vs. experimental deprotection times via UV monitoring (301 nm absorbance drop).

Methodological Challenges

Q. How to optimize coupling efficiency when integrating this compound into peptide chains?

- Issue : Steric hindrance from the pyrazole group reduces coupling yields.

- Solution :

- Use coupling agents like HATU (vs. HBTU) with 1.5 equiv. of DIEA in DMF.

- Microwave-assisted synthesis (50°C, 10 min) improves yields from 60% to 85% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。